2-(tert-Butyl)thiazol-5-amine
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Overview
Description
2-(tert-Butyl)thiazol-5-amine is a heterocyclic organic compound that features a thiazole ring with a tert-butyl group at the 2-position and an amine group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)thiazol-5-amine typically involves the reaction of tert-butylamine with a thiazole precursor. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(tert-Butyl)thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)thiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog without the tert-butyl group, known for its broad pharmacological activities.
4-tert-Butyl-5-(1,2,4-triazol-1-yl)thiazol-2-amine: A derivative with additional functional groups, exhibiting unique biological properties.
Uniqueness
2-(tert-Butyl)thiazol-5-amine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, lipophilicity, and ability to interact with specific molecular targets compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H12N2S |
---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-tert-butyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)6-9-4-5(8)10-6/h4H,8H2,1-3H3 |
InChI Key |
SKMRWZHKTKCVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)N |
Origin of Product |
United States |
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